BenchChemオンラインストアへようこそ!

Rifabutin

Pharmacology Drug-Drug Interactions Clinical Pharmacokinetics

Rifabutin is a clinically differentiated spiropiperidyl-rifamycin that cannot be automatically substituted with rifampicin. Its significantly lower CYP3A4 induction enables safe co-administration with antiretrovirals, making it essential for HIV/TB co-infection. It demonstrates superior in vitro potency against MAC and drug-resistant NTM. With an extended 45-hour half-life and high intracellular penetration, it is the preferred rifamycin for MAC prophylaxis and salvage therapy research. Procure Rifabutin to address targeted clinical applications where standard rifamycins are contraindicated or ineffective.

Molecular Formula C46H62N4O11
Molecular Weight 847.0 g/mol
Cat. No. B10761502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifabutin
Molecular FormulaC46H62N4O11
Molecular Weight847.0 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C
InChIInChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1
InChIKeyAZFBLLCNOQPJGJ-VXTBVIBXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifabutin: Procurement Guide to a Differentiated Rifamycin for Complex Mycobacterial and HIV-Associated Infections


Rifabutin is a semi-synthetic spiropiperidyl-rifamycin antibiotic within the ansamycin class [1]. It inhibits bacterial DNA-dependent RNA polymerase, sharing a core mechanism with other rifamycins such as rifampicin (rifampin) and rifapentine [2]. However, rifabutin possesses a distinct side chain (a spiropiperidyl group replacing the piperazine ring of rifampicin) that confers unique physicochemical properties [3]. This structural modification results in increased lipophilicity, a longer terminal elimination half-life (approximately 45 hours vs. 3-4 hours for rifampicin), extensive tissue distribution, and notably reduced cytochrome P450 (CYP3A4) enzyme induction compared to rifampicin [3][4].

Why Rifabutin Cannot Be Substituted by Rifampicin or Other Rifamycins: A Procurement Perspective


Generic substitution or automatic formulary replacement of rifabutin with rifampicin or other rifamycins is clinically hazardous and scientifically unsupportable due to profound differences in drug interaction potential, antimicrobial spectrum, and pharmacokinetic profile. While rifampicin is a potent, non-selective inducer of CYP3A4 and P-glycoprotein (P-gp), leading to severe drug-drug interactions (DDIs) and contraindications with numerous antiretrovirals and other co-medications, rifabutin exhibits significantly weaker induction in vivo [1][2]. Furthermore, rifabutin demonstrates superior in vitro potency against non-tuberculous mycobacteria (NTM), including Mycobacterium avium complex (MAC) and drug-resistant strains, where rifampicin often has limited activity [3][4]. Finally, the extended tissue half-life and high intracellular penetration of rifabutin create a different pharmacodynamic profile crucial for treating intracellular pathogens [5]. These are not minor variations but constitute primary drivers for targeted clinical application and procurement. The following quantitative evidence substantiates these non-interchangeable attributes.

Quantitative Differentiation Evidence: Rifabutin vs. Comparators


Reduced CYP3A4-Mediated Drug-Drug Interaction (DDI) Risk vs. Rifampicin: Model-Based Clinical Predictions

A model-based analysis of 217 cytochrome P450 (CYP) substrates predicted that drug-drug interactions (DDIs) caused by standard-dose rifampicin are, on average, twice as potent as those caused by standard-dose rifabutin [1]. This modeling is supported by in vitro findings showing rifampicin induces CYP3A4 mRNA 61-fold in primary human hepatocytes compared to a 44-fold induction by rifabutin, yet despite this comparable mRNA induction, the in vivo perpetrator effect of rifabutin is significantly blunted [2]. Mechanistic studies reveal rifabutin's concurrent potent inhibition of P-glycoprotein (P-gp; IC50 = 0.3 µM for rifabutin vs. 12.9 µM for rifampicin) may partially counteract its own inductive effects, explaining its weaker clinical DDI profile [3].

Pharmacology Drug-Drug Interactions Clinical Pharmacokinetics Infectious Diseases

Superior In Vitro Potency Against Nontuberculous Mycobacteria (NTM) Compared to Rifampicin, Rifapentine, and Rifaximin

Rifabutin demonstrates the most potent in vitro activity among clinically available rifamycins against NTM species, including Mycobacterium avium complex (MAC), M. abscessus, and M. kansasii [1]. In a comparative study, rifabutin exhibited the lowest Minimum Inhibitory Concentrations (MICs) against all tested NTM species when compared head-to-head against rifampin, rifapentine, and rifaximin [1]. Against MAC specifically, rifabutin shows MIC90 values as low as ≤0.05 µg/mL, compared to rifampicin which is often significantly less active (e.g., MIC90 > 2 µg/mL) [2][3]. This superior potency is retained against macrolide- and amikacin-resistant clinical isolates of NTM [1].

Microbiology Antimicrobial Susceptibility Nontuberculous Mycobacteria Drug Resistance

133-Fold Greater Potency Against Acinetobacter baumannii (XDR) Compared to Rifampicin in a Clinically Relevant In Vitro Model

In a nutrient-depleted medium (RPMI with serum) designed to mimic the in vivo environment, rifabutin (RBT) was identified as being 133-fold more potent than rifampicin (RIF) against extreme-drug resistant (XDR) Acinetobacter baumannii, with Minimum Inhibitory Concentrations (MICs) of 0.031 µg/mL and 4 µg/mL, respectively [1]. This dramatic differential activity was not observed in standard rich media (MHII), highlighting a unique, condition-dependent mechanism [1]. The superior in vitro activity translated in vivo: RBT showed markedly superior efficacy to RIF in murine models of lethal intravenous infection and pneumonia caused by a hyper-virulent XDR A. baumannii clinical isolate [1].

Antibiotic Resistance Acinetobacter baumannii Drug Discovery Translational Research

More Rapid Sputum Culture Conversion vs. Rifampicin in HIV-Associated Pulmonary Tuberculosis

In a pilot randomized trial of 50 patients with HIV-1 associated pulmonary tuberculosis, treatment with a rifabutin-containing regimen resulted in significantly more rapid clearance of acid-fast bacilli from sputum compared to a rifampicin-containing regimen [1]. This difference was statistically significant at 2 months (P < 0.05, Fisher's exact test) and over the entire 6-month study period (P < 0.05, logrank test) [1]. A separate multinational Phase III trial in newly-diagnosed pulmonary TB showed comparable overall success rates (89% for rifampicin vs. 94% for rifabutin 150mg and 92% for rifabutin 300mg), but the 150mg rifabutin dose demonstrated the best risk-to-benefit ratio with the highest proportion of patients completing treatment and lowest incidence of adverse events [2].

Clinical Trial Tuberculosis HIV Coinfection Bacteriology

Significantly Reduced Risk of Tuberculosis Relapse and All-Cause Mortality vs. Rifampicin in a Large Retrospective HIV/TB Cohort

A large retrospective study of HIV/TB coinfected patients in India compared outcomes between those receiving rifabutin-containing anti-tuberculosis therapy (ATT) and those receiving rifampicin-containing ATT. Patients in the rifabutin group had a significantly lower risk of developing relapsed or recurrent tuberculosis (Relative Risk 0.32, 95% Confidence Interval: 0.20-0.49) and lower all-cause mortality (Relative Risk 0.45, 95% CI: 0.22-0.96) compared to the rifampicin group [1]. It should be noted that a separate prospective cohort study from Brazil found that rifabutin-treated patients, who were more likely to be ART-experienced, had poorer virological control at the end of treatment, underscoring the complexity of this patient population [2].

Clinical Outcomes HIV/TB Coinfection Pharmacoepidemiology Relapse Rate

Significantly Longer Terminal Half-Life (45 Hours) and Higher Tissue Distribution vs. Rifampicin (3.5 Hours)

Rifabutin has a significantly longer terminal elimination half-life (t1/2) of 45 ± 17 hours, compared to 3.35 ± 0.66 hours for rifampicin [1][2]. This is a consequence of its higher lipophilicity, which results in more extensive tissue uptake, a larger volume of distribution (>9 L/kg), and higher tissue-to-plasma drug concentration ratios [3]. While plasma concentrations remain relatively low, the long half-life supports once-daily dosing and ensures sustained drug exposure in tissues and intracellular compartments where mycobacteria reside [3].

Pharmacokinetics Drug Distribution Dosing Regimens Preclinical Development

Validated Application Scenarios for Rifabutin Procurement and Research


Treatment of HIV/TB Coinfection with Concomitant Antiretroviral Therapy (ART)

This is the primary and most validated application scenario for rifabutin. Procurement is essential for managing active tuberculosis in patients with HIV who are on, or require, antiretroviral regimens that are incompatible with rifampicin due to severe CYP3A4 induction [1]. Rifabutin's significantly lower DDI potential allows for safe co-administration with many protease inhibitors (e.g., lopinavir/ritonavir, atazanavir) and integrase inhibitors, which would otherwise be contraindicated or require complex dose adjustments with rifampicin [2]. Clinical evidence demonstrates comparable anti-TB efficacy and in some cohorts, reduced relapse and mortality, reinforcing its role as the preferred rifamycin in this complex patient population [3].

Prophylaxis and Treatment of Disseminated Mycobacterium avium Complex (MAC) Disease

Rifabutin is a cornerstone for both prophylaxis against and treatment of disseminated MAC disease, particularly in patients with advanced HIV (CD4 count < 50-75 cells/µL) [1]. This application is directly supported by evidence of its superior in vitro potency against MAC compared to other rifamycins [2]. Its high intracellular accumulation and long tissue half-life enable effective targeting of the intracellular niche where MAC resides [3]. It is used as part of multi-drug regimens (often with clarithromycin and ethambutol) and is the only rifamycin with a labeled indication for MAC prophylaxis, making it a non-substitutable procurement item for HIV clinics and infectious disease practices.

Investigational Use Against Drug-Resistant Nontuberculous Mycobacteria (NTM)

Given the global rise in NTM infections and the limited treatment options for macrolide- and aminoglycoside-resistant strains, rifabutin is a critical asset for research and clinical salvage therapy [1]. Its demonstrated in vitro superiority against these resistant isolates positions it as a key component of investigational regimens for refractory M. abscessus or MAC pulmonary disease [1]. Procurement for research institutions and specialized mycobacteriology labs is driven by the need to develop and test novel combination therapies where rifabutin's unique activity profile can be exploited against pan-resistant NTM pathogens.

Repurposing for Extreme Drug-Resistant (XDR) Acinetobacter baumannii Infections

This is an emerging, high-value research application driven by a critical unmet medical need. Patent and preclinical data demonstrate that rifabutin is up to 133-fold more potent than rifampicin against XDR A. baumannii in models mimicking host conditions [1]. This finding has spurred research into using rifabutin as a salvage therapy for these life-threatening infections. Procurement for this scenario is currently focused on academic research centers and pharmaceutical companies investigating its use in novel combination therapies or as a basis for developing new analogs, and for potential off-label use in clinical settings with no other therapeutic options [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifabutin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.